

Desfuroylceftiofur chemical structure and properties

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Compound of Interest

Compound Name: *Desfuroylceftiofur*

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Desfuroylceftiofur: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used extensively in veterinary medicine.^[1] Following administration, ceftiofur undergoes rapid metabolism, primarily in the liver and kidneys, where the thioester bond is cleaved by esterases to form **desfuroylceftiofur**.^{[2][3]} This metabolite retains the crucial β -lactam ring structure responsible for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.^{[4][5]} This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies for **desfuroylceftiofur**.

Chemical Structure and Properties

Desfuroylceftiofur is a complex molecule featuring a β -lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and an aminothiazole side chain.^[1]

Chemical Identifiers

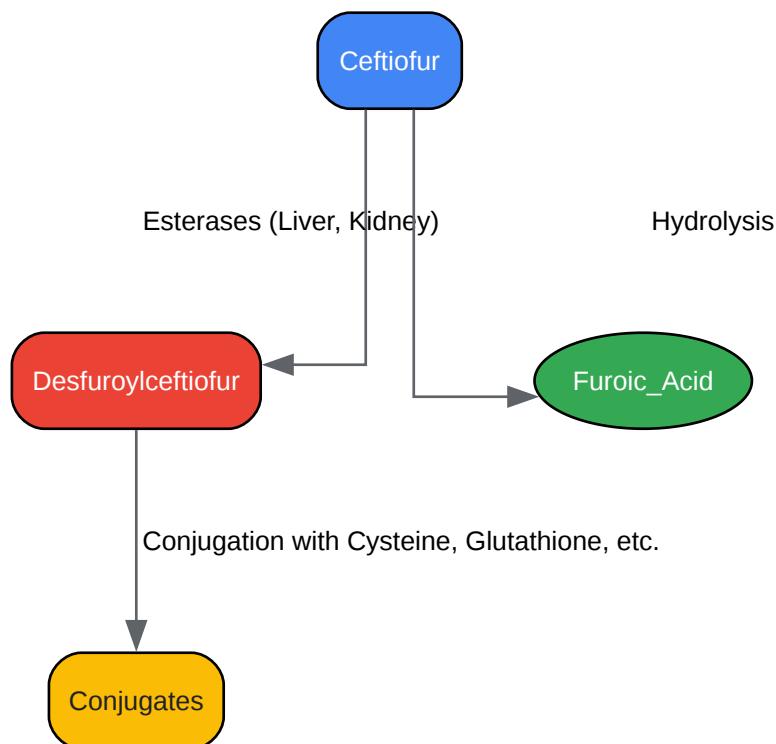
Identifier	Value
IUPAC Name	(6R,7R)-7-[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
CAS Number	120882-22-6[6]
Molecular Formula	C ₁₄ H ₁₅ N ₅ O ₅ S ₃ [6]
SMILES	CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[6]
InChI	InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1[6]

Physicochemical Properties

Property	Value
Molecular Weight	429.5 g/mol [6]
Exact Mass	429.02353212 Da[6]
Solubility	Soluble in DMSO, slightly soluble in Methanol. [7]
XLogP3	-1[6]

Metabolic Pathway of Ceftiofur to Desfuroylceftiofur

Ceftiofur is rapidly transformed into its active metabolite, **desfuroylceftiofur**, through enzymatic action. This metabolite can then form conjugates with various endogenous molecules.

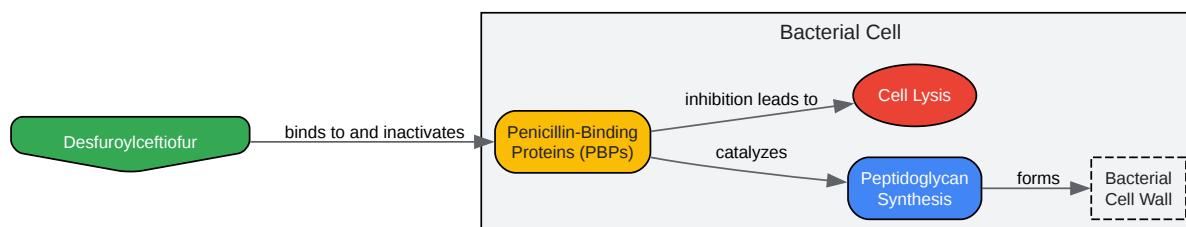


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Metabolic conversion of ceftiofur.

Mechanism of Action

As a β -lactam antibiotic, **desfuroylceftiofur** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.^[3]



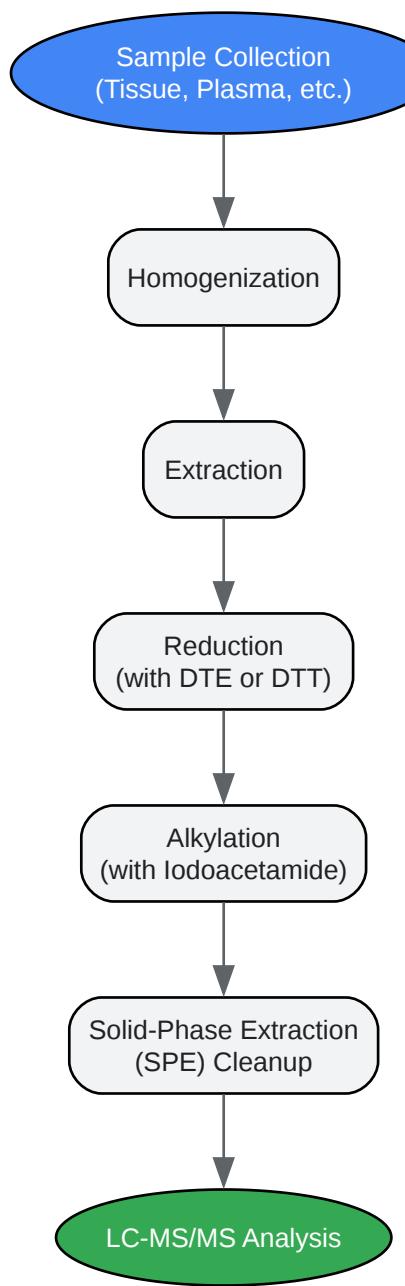
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Inhibition of bacterial cell wall synthesis.

Experimental Protocols

Accurate quantification of **desfuroylceftiofur** in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. Due to its instability, **desfuroylceftiofur** is often derivatized to the more stable **desfuroylceftiofur** acetamide (DCA) for analysis.[8]

General Workflow for Analysis in Biological Samples



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Analytical workflow for **desfuroylceftiofur**.

Detailed Protocol for LC-MS/MS Analysis of Desfuroylceftiofur Acetamide

This protocol is a composite of methodologies described in the literature for the analysis of **desfuroylceftiofur** in animal tissues.[\[4\]](#)[\[9\]](#)[\[10\]](#)

1. Sample Preparation:

- Homogenization: Homogenize 1-2 g of tissue in a suitable buffer.
- Extraction: Extract the homogenate with a phosphate buffer and an organic solvent (e.g., acetonitrile). Centrifuge to separate the layers.[4]
- Reduction: To the aqueous layer, add a solution of dithiothreitol (DTE) or dithioerythritol (DTT) to cleave disulfide bonds of **desfuroylceftiofur** conjugates. Incubate at 50°C for 15 minutes.[4][9] This step liberates the free thiol group of **desfuroylceftiofur**.
- Alkylation: Add a solution of iodoacetamide and incubate in the dark for 30 minutes. This reaction forms the stable **desfuroylceftiofur** acetamide (DCA).[4][9]

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge with methanol followed by water.[4][9]
- Load the reaction mixture onto the SPE cartridge.
- Wash the cartridge with water to remove interfering substances.
- Elute the DCA with methanol or a mixture of methanol and acetonitrile.[9]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

3. LC-MS/MS Parameters:

The following are typical parameters and may require optimization for specific instruments.

Parameter	Typical Conditions
LC System	Waters Acquity UPLC or equivalent[1]
Mass Spectrometer	Triple quadrupole mass spectrometer[1]
Column	Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μ m) or equivalent[1]
Mobile Phase A	0.005% (v/v) formic acid in water[1]
Mobile Phase B	Acetonitrile[1]
Flow Rate	300 μ L/min[1]
Injection Volume	5 μ L[1]
Ionization Mode	Positive Electrospray Ionization (ESI+)[10]

Gradient Elution Program:

A suitable gradient program should be developed to ensure the separation of **desfuroylceftiofur** acetamide from matrix components. An example of a starting gradient could be 90% Mobile Phase A and 10% Mobile Phase B, with a gradual increase in the proportion of Mobile Phase B over the course of the run.[11]

Conclusion

Desfuroylceftiofur is a critical molecule in the study of the efficacy and safety of the veterinary antibiotic ceftiofur. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is essential for researchers and drug development professionals. The analytical methods outlined in this guide, particularly the LC-MS/MS protocol for the quantification of its stable derivative, provide a robust framework for the accurate determination of ceftiofur residues in various biological matrices.

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